1-(4-Nitrobenzenesulfonyl)piperidin-3-amine
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Description
“1-(4-Nitrobenzenesulfonyl)piperidin-3-amine” is a chemical compound with the molecular weight of 387.46 . It is also known as 1-((4-nitrophenyl)sulfonyl)-3-(piperidin-4-yl)indoline .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “this compound”, has been a subject of interest in recent scientific literature . A variety of methods have been developed for the N-heterocyclization of primary amines with diols . These methods have been used to synthesize a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C19H21N3O4S/c23-22(24)15-5-7-16(8-6-15)27(25,26)21-13-18(14-9-11-20-12-10-14)17-3-1-2-4-19(17)21/h1-8,14,18,20H,9-13H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 387.46 . The compound is solid in its physical form .Safety and Hazards
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-9-2-1-7-13(8-9)19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,9H,1-2,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHCGGKABZBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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